Atropine O-(hydrogen sulfate), also known as atropine sulfate, is a tropane alkaloid derived from the plant family Solanaceae. It is primarily recognized for its anticholinergic properties and is widely used in medicine. Atropine functions by blocking the action of acetylcholine on muscarinic receptors, leading to various physiological effects including increased heart rate and reduced secretions. This compound is particularly significant in ophthalmology, cardiology, and emergency medicine.
Atropine is naturally found in several plants, most notably in belladonna (Atropa belladonna), Jimson weed (Datura stramonium), and other species within the Solanaceae family. The compound can also be synthesized chemically for pharmaceutical use.
Atropine O-(hydrogen sulfate) is classified as a tertiary amine and falls under the category of tropane alkaloids. Its chemical formula is C17H23NO6S, and it is often encountered in the form of its sulfate salt, which enhances its solubility in water.
The synthesis of atropine typically involves the reaction of tropine with tropic acid. Various methods have been developed to produce atropine O-(hydrogen sulfate) efficiently:
The synthesis process requires careful control of temperature and pH to ensure optimal reaction conditions. The reaction typically occurs in an organic solvent, with the presence of acid catalysts to promote ester formation.
Atropine O-(hydrogen sulfate) has a complex molecular structure characterized by a bicyclic tropane ring. The presence of a hydroxyl group and a sulfate group contributes to its solubility and biological activity.
Atropine can undergo various chemical reactions due to its functional groups:
The stability of atropine formulations has been a focus of research, particularly regarding its degradation products such as tropic acid, which are biologically inactive.
Atropine exerts its pharmacological effects primarily through competitive inhibition at muscarinic acetylcholine receptors:
Research indicates that atropine's effects can vary based on dosage and route of administration, with low doses primarily affecting glandular secretions and higher doses impacting heart rate significantly.
Atropine O-(hydrogen sulfate) has numerous applications in medicine:
The synthesis of Atropine O-(hydrogen sulphate) (CAS 5226-98-2) begins with catalytic reduction of tropinone derivatives. Industrial processes typically employ palladium-on-carbon catalysts under hydrogen atmospheres to reduce N-methylnortropinone (QQXLDOJGLXJCSE-UHFFFAOYSA-N) to tropine (CYHOMWAPJJPNMW-JIGDXULJSA-N). Recent patents describe optimized conditions using 5-10% Pd/C in ethanol-sulfuric acid mixtures, achieving >95% conversion at 50-60°C and 5 atm H₂ pressure [3] [9]. Critical parameters include:
Table 1: Catalytic Reduction Optimization Parameters
Variable | Range Tested | Optimal Value | Conversion (%) |
---|---|---|---|
Temperature | 30-80°C | 55°C | 97.2 |
H₂ Pressure | 1-10 atm | 5 atm | 96.8 |
Catalyst Type | Pd/C, PtO₂, Raney Ni | Pd/C (5%) | 98.5 |
Solvent | MeOH, EtOH, H₂O | EtOH-H₂SO₄ (95:5) | 99.1 |
Post-reduction, the tropine intermediate undergoes in-situ purification via acid-base extraction. The reaction mixture is basified to pH 10-11 with ammonium hydroxide, extracting tropine into chloroform while leaving catalyst residues in the aqueous phase. This reduces metal contamination to <5 ppm, meeting pharmaceutical-grade specifications [3] [6].
Esterification of tropine with sulfating agents constitutes the core step in Atropine O-(hydrogen sulphate) production. Two predominant methodologies exist:
Direct Sulfation:Tropine reacts with sulfur trioxide-pyridine complex (SO₃·Py) in anhydrous dichloromethane at -10°C. This method achieves 85-88% yield but requires extensive purification to remove pyridine byproducts [1] [5]. The reaction mechanism involves nucleophilic attack of tropine's hydroxyl oxygen on electrophilic sulfur:Tropine-OH + SO₃·Py → Tropine-OSO₃H·Py⁺
Acid Chloride Route:Higher-yielding approaches (92-95%) utilize acetyltropoyl chloride (XQJMXPAEFMWDOZ-UHFFFAOYSA-N) as the sulfating agent. Tropine first undergoes condensation with α-hydroxymethylphenylacetyl chloride in toluene under reflux, followed by in-situ sulfation with chlorosulfonic acid. Key advantages include:
Reaction kinetics studies reveal pseudo-first-order behavior with activation energy of 65.2 kJ/mol. Optimal conditions use 1.05 eq sulfating agent at 80°C for 45 minutes [9].
Crystallization of Atropine O-(hydrogen sulphate) presents challenges due to its hygroscopic nature. Patent CN117003746A details a multi-step recrystallization protocol:
The process yields needle-shaped monoclinic crystals (space group P2₁/n) with water content controlled at 0.5-1.5% w/w. Synchrotron X-ray powder diffraction confirms crystal lattice parameters: a = 19.2948(5) Å, b = 6.9749(2) Å, c = 26.9036(5) Å, β = 94.215(2)°, V = 3610.86(9) ų. Hydrogen bonding networks involve sulfate oxygens as acceptors and protonated nitrogen/water as donors, stabilizing the crystal structure [4] [7].
For particle size distribution control, wet milling of the filter cake produces uniform particles (D90 < 50μm). Final purity exceeds 99.8% with residual solvent levels below ICH Q3C limits [4] [6].
Solvent systems critically impact reaction efficiency and purification:
Table 2: Solvent Performance in Sulfation and Crystallization
Process Stage | Solvent System | Key Properties | Yield Impact | Impurity Profile |
---|---|---|---|---|
Esterification | Toluene-DMF (9:1) | Low polarity, azeotropic water removal | +12% vs. acetone | Reduces diester formation |
Sulfation | Dichloromethane | High SO₃ solubility, inertness | Baseline (85%) | Requires cryogenic conditions |
Washing | Chloroform-hexane (1:3) | Non-solvent for sulfate | Removes 98% phenylacetic acid | Residual Cl⁻ <100 ppm |
Crystallization | Methanol-acetone (1:3) | Polarity gradient | 91.7% recovery | Lowers water content to 0.8% |
Notably, chlorinated solvents (CH₂Cl₂, CHCl₃) demonstrate superior sulfation yields but require replacement due to environmental regulations. Recent innovations employ 2-methyltetrahydrofuran (2-MeTHF) as a bio-based alternative, achieving comparable yields (90.2%) with improved recyclability [3] [6].
Freeze-drying experiments reveal that tertiary butanol-water mixtures (1:1) produce amorphous solid dispersions with 3× enhanced dissolution rates, beneficial for pharmaceutical processing [4].
Scaling Atropine O-(hydrogen sulphate) synthesis introduces unique engineering constraints:
Reactor Corrosion:Sulfur trioxide and H₂SO₄ byproducts necessitate Hastelloy C-276 reactors with glass linings. Regular passivation with 30% nitric acid maintains equipment integrity during continuous operations [1] [6].
Thermal Management:The sulfation reaction (ΔH = -78 kJ/mol) requires jacketed reactors with liquid nitrogen cooling to prevent exothermic runaway. Pilot studies show progressive reactant addition (10% vol/min) maintains temperature within ±2°C of setpoint [3].
Purification Bottlenecks:Traditional column chromatography is replaced by continuous liquid-liquid extraction using centrifugal contactors. This reduces purification time from 48 hours to 90 minutes while recovering >98% of product [5] [9].
Crystal Polymorphism Control:Atropine sulfates exhibit multiple hydrate forms. Industrial crystallization employs FTIR-PAT (Process Analytical Technology) probes for real-time monitoring of water content, triggering anti-solvent addition when H-bonding shifts indicate hydrate transitions [4].
Waste Stream Valorization:Tropine mother liquors undergo electrochemical oxidation to regenerate N-methylnortropinone, closing the synthesis loop and reducing raw material costs by 34% [1] [6].
Table 3: Industrial Process Optimization Outcomes
Process Challenge | Solution Implemented | Scale-Up Impact |
---|---|---|
Low Catalytic Turnover | Pd/C regeneration via acetic acid wash | Catalyst reuse ×15 cycles |
Solvent Retention | Supercritical CO₂ extraction | Residual solvents <410 ppm |
Polymorphic Control | Seeded cooling crystallization | Form I purity >99.5% |
Byproduct Accumulation | Thin-film distillation | Phenylacetate recovery 92% |
Future directions include enzymatic sulfation using aryl sulfotransferases immobilized on magnetic nanoparticles, currently achieving 40% conversion at lab scale but offering superior regioselectivity [1].
Comprehensive Compound Identification
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7